molecular formula C29H38N4O B10853407 Pyrazolo(1,5-a)pyrimidine-3-carboxamide, N-(1-ethyl-1-(4-ethylphenyl)propyl)-4,5,6,7-tetrahydro-2,7,7-trimethyl-5-phenyl-, (5R)- CAS No. 667931-25-1

Pyrazolo(1,5-a)pyrimidine-3-carboxamide, N-(1-ethyl-1-(4-ethylphenyl)propyl)-4,5,6,7-tetrahydro-2,7,7-trimethyl-5-phenyl-, (5R)-

Cat. No.: B10853407
CAS No.: 667931-25-1
M. Wt: 458.6 g/mol
InChI Key: UEEHORXWFOHMHK-XMMPIXPASA-N
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Description

Preparation Methods

The synthesis of TAK-075 Free base involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques, including condensation reactions, cyclization, and purification processes .

Chemical Reactions Analysis

TAK-075 Free base undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert TAK-075 Free base into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

TAK-075 Free base has several scientific research applications:

Mechanism of Action

TAK-075 Free base exerts its effects by antagonizing calcium-sensing receptors (CaSR). These receptors play a crucial role in regulating calcium homeostasis in the body. By inhibiting CaSR, TAK-075 Free base can modulate calcium levels and influence various physiological processes. The molecular targets and pathways involved include the inhibition of CaSR-mediated signaling cascades, which can affect bone metabolism and other calcium-dependent functions .

Comparison with Similar Compounds

TAK-075 Free base is unique compared to other calcium-sensing receptor antagonists due to its specific chemical structure and potency. Similar compounds include:

TAK-075 Free base stands out due to its unique molecular interactions and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

CAS No.

667931-25-1

Molecular Formula

C29H38N4O

Molecular Weight

458.6 g/mol

IUPAC Name

(5R)-N-[3-(4-ethylphenyl)pentan-3-yl]-2,7,7-trimethyl-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C29H38N4O/c1-7-21-15-17-23(18-16-21)29(8-2,9-3)31-27(34)25-20(4)32-33-26(25)30-24(19-28(33,5)6)22-13-11-10-12-14-22/h10-18,24,30H,7-9,19H2,1-6H3,(H,31,34)/t24-/m1/s1

InChI Key

UEEHORXWFOHMHK-XMMPIXPASA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C(CC)(CC)NC(=O)C2=C3N[C@H](CC(N3N=C2C)(C)C)C4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C(CC)(CC)NC(=O)C2=C3NC(CC(N3N=C2C)(C)C)C4=CC=CC=C4

Origin of Product

United States

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